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molecular formula C23H30N2O3S B1230636 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman CAS No. 153804-23-0

8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman

Cat. No. B1230636
M. Wt: 414.6 g/mol
InChI Key: RDNYUUKCLYBVFN-UHFFFAOYSA-N
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Patent
US05332741

Procedure details

140 mg (0.63 mmol) of the compound obtained in Step A are dissolved in 1.5 cm3 of anhydrous tetrahydrofuran. 600 mg (3.15 mmol) of 1-(2-methoxyphenyl)piperazine, diluted in 1.5 cm3 of anhydrous tetrahydrofuran, are added.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[S:13][CH2:12][CH2:11][CH2:10]2.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>O1CCCC1>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]3[C:14]=2[S:13][CH2:12][CH2:11][CH2:10]3)[CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
O1C(COC=2C=CC=C3CCCSC23)C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC(COC=1C=CC=C2CCCSC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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